
1-(Trideuteriomethyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE is a deuterated analog of 1H-pyrazol-3-amine, where the hydrogen atoms in the methyl group are replaced with deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with appropriate reagents to form 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts and inert solvents is crucial in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces different amine derivatives .
Scientific Research Applications
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological activity. This property is particularly useful in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug .
Comparison with Similar Compounds
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE can be compared with other similar compounds such as:
1H-Pyrazol-3-amine: The non-deuterated analog, which has different metabolic and chemical properties.
1-(METHYL-D3)-1H-PYRAZOL-4-AMINE: A positional isomer with the deuterium atoms in a different position.
1-(METHYL-D3)-1H-IMIDAZOL-3-AMINE: A structurally similar compound with an imidazole ring instead of a pyrazole ring
The uniqueness of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE lies in its deuterium content, which imparts distinct chemical and biological properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C4H7N3 |
|---|---|
Molecular Weight |
100.14 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)/i1D3 |
InChI Key |
MOGQNVSKBCVIPW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=N1)N |
Canonical SMILES |
CN1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


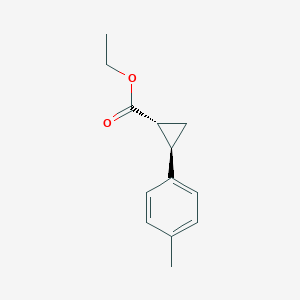

![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)

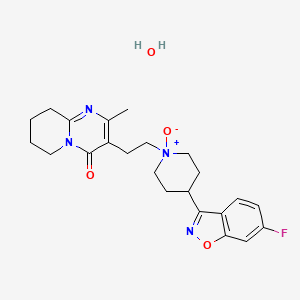

![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
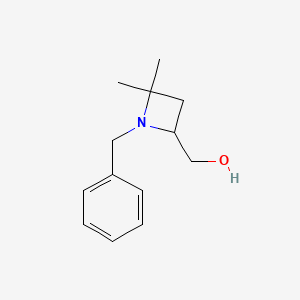

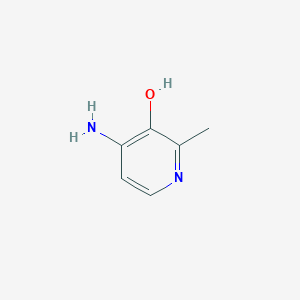
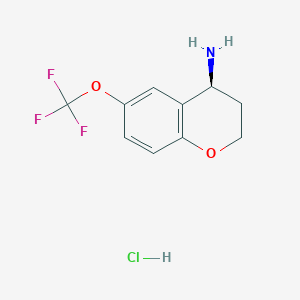


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
